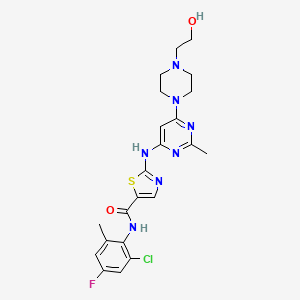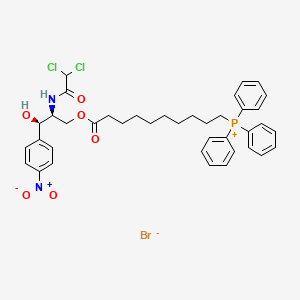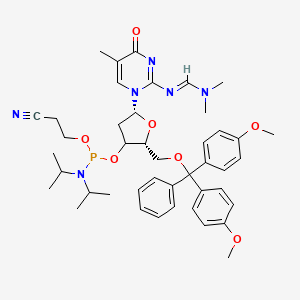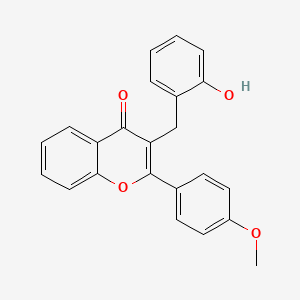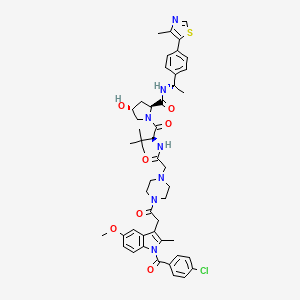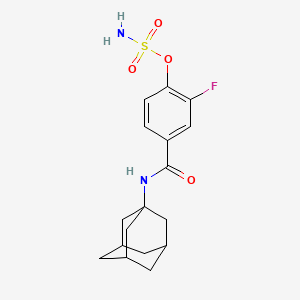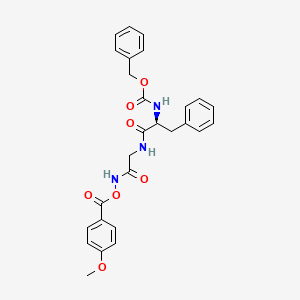![molecular formula C32H19Cu2N7Na2O14S4 B12384119 dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate is a complex compound that features a dicopper core and multiple sulfonate and diazenyl functional groups
准备方法
The synthesis of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate typically involves the following steps:
Formation of the diazenyl groups: This step involves the diazotization of sulfanilic acid derivatives, followed by coupling with naphthalenesulfonic acid derivatives.
Copper incorporation: The dicopper core is introduced through a reaction with copper salts, such as copper sulfate, under controlled conditions.
Final assembly: The final compound is assembled by combining the diazenyl-functionalized naphthalenes with the dicopper core in the presence of disodium salts to ensure solubility and stability.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the copper centers, leading to the formation of higher oxidation state copper species.
Reduction: Reduction reactions can occur at the diazenyl groups, converting them to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Catalysis: The dicopper core can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as conductive polymers and nanocomposites.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mimetics and as a potential therapeutic agent.
Environmental Chemistry: Its catalytic properties can be harnessed for environmental applications, such as pollutant degradation and water treatment.
作用机制
The mechanism of action of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate involves several key steps:
Copper centers: The dicopper core can facilitate electron transfer reactions, making it an effective catalyst.
Diazenyl groups: These groups can participate in redox reactions, contributing to the compound’s overall reactivity.
Sulfonate groups: These groups enhance the compound’s solubility and stability, allowing it to function effectively in aqueous environments.
The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its copper centers and diazenyl groups to facilitate various chemical transformations.
相似化合物的比较
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate can be compared with other similar compounds, such as:
Bis(μ-oxo)dicopper complexes: These compounds also feature a dicopper core but differ in their ligand environment and reactivity.
Copper phthalocyanines: These compounds have a copper center coordinated to a phthalocyanine ligand, offering different electronic properties and applications.
Copper-amine complexes: These complexes feature copper coordinated to amine ligands, providing a different set of reactivity and stability characteristics.
The uniqueness of this compound lies in its combination of diazenyl and sulfonate groups, which confer specific solubility, stability, and reactivity properties not found in other dicopper complexes.
属性
分子式 |
C32H19Cu2N7Na2O14S4 |
|---|---|
分子量 |
1026.9 g/mol |
IUPAC 名称 |
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChI 键 |
OHHRMPATRJSFJN-UHFFFAOYSA-H |
规范 SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


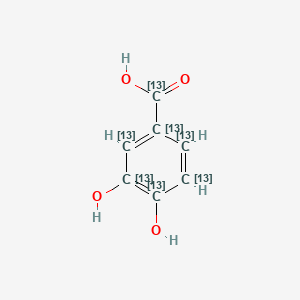
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)



